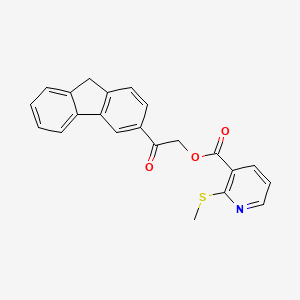![molecular formula C34H42N4O3 B13349294 3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The process may start with the preparation of isoindoline and xanthene intermediates, followed by spirocyclization and functional group modifications. Common reagents used in these reactions include diethylamine, morpholine, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a fluorescent dye for tracing and labeling molecules. Its unique structure allows it to emit light at specific wavelengths, making it valuable in spectroscopy and analytical chemistry.
Biology
In biological research, the compound is employed as a staining agent for visualizing cellular structures under a microscope. Its fluorescence properties enable the detection of specific biomolecules in complex biological samples.
Medicine
In medicine, the compound may be used in diagnostic assays and imaging techniques. Its ability to bind to specific targets makes it useful in detecting diseases and monitoring treatment efficacy.
Industry
In industrial applications, the compound is used in the manufacturing of dyes, pigments, and inks. Its stability and vibrant color make it suitable for various commercial products.
Mechanism of Action
The mechanism of action of 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The compound’s fluorescence is activated upon binding to these targets, allowing for visualization and detection. The pathways involved may include binding to nucleic acids, proteins, or other biomolecules, leading to changes in fluorescence intensity.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties.
Fluorescein: A widely used dye in biological staining and fluorescence microscopy.
Eosin Y: A brominated derivative of fluorescein used in histology.
Uniqueness
Compared to these similar compounds, 3’,6’-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9’-xanthen]-3-one may offer unique advantages in terms of fluorescence intensity, stability, and specificity. Its unique structure allows for tailored applications in various scientific and industrial fields.
Properties
Molecular Formula |
C34H42N4O3 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
3',6'-bis(diethylamino)-2-(2-morpholin-4-ylethyl)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H42N4O3/c1-5-36(6-2)25-13-15-29-31(23-25)41-32-24-26(37(7-3)8-4)14-16-30(32)34(29)28-12-10-9-11-27(28)33(39)38(34)18-17-35-19-21-40-22-20-35/h9-16,23-24H,5-8,17-22H2,1-4H3 |
InChI Key |
LYBAZAIVDIKRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCN6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
